molecular formula C18H29N3O B2652541 1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea CAS No. 1206993-44-3

1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea

Cat. No.: B2652541
CAS No.: 1206993-44-3
M. Wt: 303.45
InChI Key: VSGOXUPHYGXZSO-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea is a synthetic organic compound known for its unique chemical structure and properties It features a tert-butyl group attached to a phenyl ring, which is further connected to a urea moiety through a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-tert-butylphenyl isocyanate: This can be achieved by reacting 4-tert-butylaniline with phosgene or a phosgene substitute under controlled conditions.

    Reaction with 1-methylpiperidine: The 4-tert-butylphenyl isocyanate is then reacted with 1-methylpiperidine to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or piperidine ring can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-tert-butylphenyl)piperazine: Shares the tert-butylphenyl moiety but differs in the presence of a piperazine ring instead of a urea group.

    4-tert-butylphenyl isocyanate: A precursor in the synthesis of the target compound, featuring the same phenyl ring with a tert-butyl group.

    1-methylpiperidine: A key reactant in the synthesis, containing the piperidine ring structure.

Uniqueness

1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-18(2,3)15-5-7-16(8-6-15)20-17(22)19-13-14-9-11-21(4)12-10-14/h5-8,14H,9-13H2,1-4H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGOXUPHYGXZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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